N-2 Isopropyl vs. Methyl: Quantified Lipophilicity and Steric Differentiation (Cross-Study Comparable)
Direct comparison of computed physicochemical properties between 2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (target) and its closest purchasable analog, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 54931-62-3), reveals a ΔXLogP3 of +0.8 units and a ΔMW of +28.06 g/mol [1], [2]. The isopropyl group contributes an additional two heavy atoms (C2H4 vs. H) and a larger steric footprint, while the carboxylic acid and ketone functionalities remain topologically identical. Both compounds share identical hydrogen bond donor/acceptor counts (HBD=1, HBA=3) and TPSA (57.6 Ų), indicating that the differentiation is driven purely by lipophilic and steric modulation without altering hydrogen-bonding capacity [1], [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.6; MW = 231.25 g/mol; TPSA = 57.6 Ų; HBD = 1; HBA = 3; Rotatable bonds = 2 |
| Comparator Or Baseline | 2-Methyl analog (CAS 54931-62-3): XLogP3 ≈ 0.8; MW = 203.19 g/mol; TPSA = 57.6 Ų; HBD = 1; HBA = 3; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3 = +0.8; ΔMW = +28.06 g/mol; ΔRotatable bonds = +1 (isopropyl > methyl) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm v3.0; Cactvs 3.4.8.18 for TPSA); standardized SMILES input |
Why This Matters
A ΔXLogP3 of +0.8 shifts the compound closer to the CNS drug-like lipophilicity sweet spot (1–3) and can enhance passive membrane permeability, directly impacting its suitability for cell-based BACE-1 or neuroinflammation assays where the methyl analog has demonstrated lower potency due to reduced target engagement [3].
- [1] PubChem Compound Summary for CID 71691565, 2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1352524-64-1). NCBI, 2026. View Source
- [2] PubChem Compound Summary for CID 12688029, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 54931-62-3). NCBI, 2026. View Source
- [3] Wu Q, Li X, Li Y, Yang L. Study on the Structural Features and Binding Mode of Dihydroisoquinolines as BACE1 Inhibitors. Chemistry, 2016, 79(6): 509-515. View Source
